

RJF02215 chemical structure

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest | | |
|----------------------|-----------|-----------|
| Compound Name: | RJF02215 | |
| Cat. No.: | B15583789 | Get Quote |

An In-depth Technical Guide to **RJF02215** ([1]-Paradol)

For Researchers, Scientists, and Drug Development Professionals

Introduction

RJF02215, more commonly known in scientific literature as [1]-Paradol or 1-(4-HYDROXY-3-METHOXYPHENYL)-DECAN-3-ONE, is a pungent phenolic compound naturally occurring in the seeds of Aframomum melegueta (Grains of Paradise) and the rhizome of Zingiber officinale (ginger).[2] This molecule has garnered significant interest within the research community due to its diverse pharmacological activities, including anti-inflammatory, antioxidant, anti-cancer, and metabolic regulatory properties.[3][4][5][6][7] This technical guide provides a comprehensive overview of the chemical structure, biological activities, and mechanisms of action of RJF02215, with a focus on presenting quantitative data and detailed experimental methodologies for the scientific community.

Chemical Structure and Properties

RJF02215 is characterized by a 4-hydroxy-3-methoxyphenyl group attached to a decan-3-one chain. Its chemical properties are summarized in the table below.



| Property | Value | Source |
|-------------------|---|----------------------|
| IUPAC Name | 1-(4-HYDROXY-3- METHOXYPHENYL)-DECAN- 3-ONE | PrecisionFDA |
| Synonyms | [1]-Paradol,[1]-Gingerone | MedchemExpress, NIST |
| Molecular Formula | C17H26O3 | PrecisionFDA |
| Molecular Weight | 278.39 g/mol | PrecisionFDA |
| SMILES | CCCCCCC(=O)CCc1ccc(c(c 1)OC)O | PrecisionFDA |
| InChIKey | CZNLTCTYLMYLHL- UHFFFAOYSA-N | PrecisionFDA |
| CAS Number | 27113-22-0 | NIST |

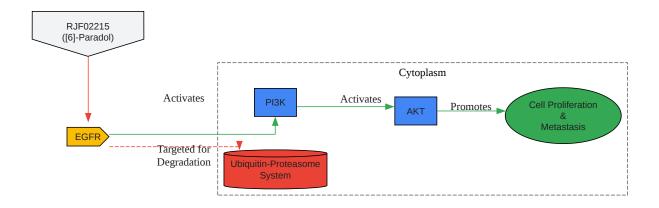
Biological Activities and Mechanisms of Action

RJF02215 exhibits a broad spectrum of biological activities, targeting key signaling pathways involved in various disease processes.

Anti-Cancer Activity

RJF02215 has demonstrated significant anti-cancer effects, particularly in pancreatic cancer models.[8] It has been shown to suppress cell proliferation and metastasis by targeting the Epidermal Growth Factor Receptor (EGFR) and inactivating the downstream PI3K/AKT signaling pathway.[8] Mechanistically, **RJF02215** induces the degradation of EGFR through a ubiquitin-mediated proteasome-dependent pathway, without altering EGFR mRNA levels.[8] Furthermore, it has been observed to induce apoptosis in oral squamous carcinoma cells via a caspase-3-dependent mechanism.[9]





Click to download full resolution via product page

Caption: **RJF02215** inhibits pancreatic cancer proliferation by promoting EGFR degradation.

Anti-Inflammatory and Neuroprotective Effects

RJF02215 demonstrates potent anti-inflammatory properties by inhibiting the cyclooxygenase-2 (COX-2) enzyme.[3][9] In neuroinflammatory contexts, it has been shown to reduce the activation of microglia, the primary immune cells of the central nervous system.[1][10] This is achieved by diminishing the production of pro-inflammatory mediators such as nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated microglial cells.[11] In vivo studies have corroborated these findings, showing that administration of **RJF02215** can reduce the number of activated microglia in a mouse model of focal cerebral ischemia.[1]

Metabolic Regulation

RJF02215 plays a significant role in regulating glucose and lipid metabolism, suggesting its potential as a therapeutic agent for metabolic disorders.

RJF02215 promotes glucose utilization in both adipocytes (3T3-L1) and myotubes (C2C12). [12] This effect is attributed to the increased phosphorylation of 5' adenosine monophosphate-



activated protein kinase (AMPK), a key regulator of cellular energy homeostasis.[12] In vivo studies in high-fat diet-fed mice have shown that **RJF02215** can significantly reduce blood glucose levels.[6][12]

Oral administration of **RJF02215** has been found to decrease body weight gain and reduce both visceral and subcutaneous fat in mice fed a high-fat diet.[5] The proposed mechanism for its anti-obesity activity involves the regulation of genes related to fatty acid synthesis, lipid transportation, and adipocyte differentiation in an AMPK-independent manner.[5]

Quantitative Data Summary

The following tables summarize the quantitative data from key studies on the biological effects of **RJF02215**.

Table 1: In Vitro Anti-Cancer and Anti-Inflammatory

Activity

| Assay | Cell Line | Treatment | Concentrati on | Result | Reference |
|----------------------------|-----------------------|-------------------|---|---|-----------|
| Cell Viability (CCK-8) | MIA PaCa-2, SW1990 | RJF02215 | 20, 40, 80 μΜ | Dose- dependent decrease in cell viability | [8][9] |
| Nitric Oxide Production | BV-2 Microglia | LPS + RJF02215 | 10 μg/ml | Inhibition of NO production | [11] |
| IL-6 & TNF-α Production | BV-2 Microglia | LPS + RJF02215 | 10 μg/ml | Inhibition of IL-6 and TNF-α production | [11] |
| Glucose Utilization | 3T3-L1 Adipocytes | RJF02215 | $53.2 \pm 5.5 \mu M$ (EC ₅₀ with insulin) | Increased glucose utilization | [6] |
| Glucose Utilization | C2C12 Myotubes | RJF02215 | $54.2 \pm 4.7 \mu M$ (EC ₅₀ with insulin) | Increased glucose utilization | [6] |



Table 2: In Vivo Activity

| Animal Model | Treatment | Dosage | Duration | Key Findings | Reference |
|-----------------------------------|------------------------------------|-------------------|---------------|--|-----------|
| High-Fat Diet-Fed Mice | Oral RJF02215 | Not specified | 2 weeks | Decreased body weight gain and fat mass | [5] |
| High-Fat Diet-Fed Mice | Oral RJF02215 | 6.75 mg/kg/day | Not specified | Lowered blood glucose and inhibited weight gain | [11] |
| Mice with Focal Cerebral Ischemia | Oral RJF02215 | 10 mg/kg | Single dose | Reduced number of activated microglia | [9] |
| Rat Paw Edema Model | Ginger Extract containing RJF02215 | 150 mg/kg | Single dose | 20% reduction in inflammation | [2] |

Experimental Protocols

This section provides an overview of the methodologies employed in key studies investigating the biological effects of **RJF02215**.

In Vitro Pancreatic Cancer Cell Proliferation Assay

- Cell Lines: MIA PaCa-2 and SW1990 human pancreatic cancer cell lines.[9]
- Treatment: Cells were treated with **RJF02215** at concentrations of 0, 20, 40, and 80 μ M for 24, 48, and 72 hours.[8][9]
- Cell Viability Assay (CCK-8):
 - Seed 2 x 10³ cells per well in a 96-well plate.

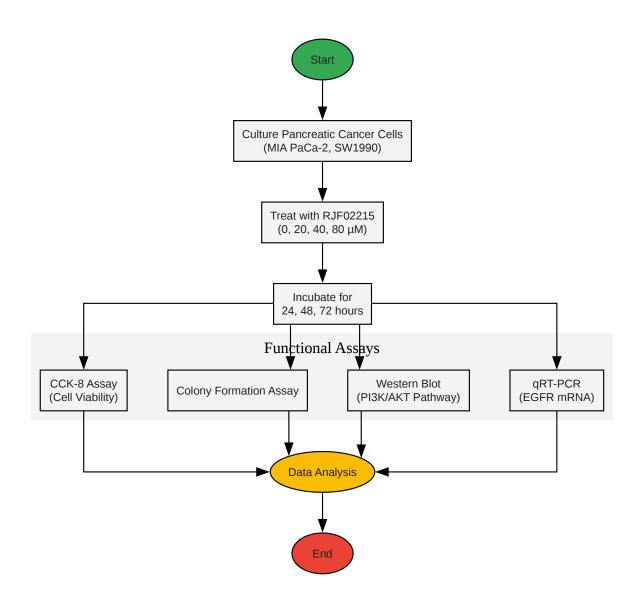
Foundational & Exploratory





- After overnight incubation, treat cells with varying concentrations of RJF02215.
- \circ At specified time points, add 10 μL of CCK-8 solution to each well and incubate for 2-4 hours.
- Measure the absorbance at 450 nm using a microplate reader to determine cell viability.
- Colony Formation Assay:
 - Seed 500 cells per well in a 6-well plate.
 - Treat with RJF02215 at the indicated concentrations.
 - Incubate for approximately 10-14 days, replacing the medium with fresh RJF02215containing medium every 3 days.
 - Fix the colonies with 4% paraformaldehyde and stain with 0.1% crystal violet.
 - Count the number of colonies.[9]





Click to download full resolution via product page

Caption: Workflow for assessing **RJF02215**'s anti-cancer effects in vitro.

In Vitro Neuroinflammation Assay

- Cell Line: BV-2 murine microglial cell line.[11]
- Treatment:



- Pre-treat cells with RJF02215 (e.g., 10 μg/ml) for 1 hour.
- Stimulate with lipopolysaccharide (LPS) (100 ng/mL) for 24 hours to induce an inflammatory response.[5]
- Nitric Oxide (NO) Measurement (Griess Assay):
 - Collect the cell culture supernatant after treatment.
 - Mix the supernatant with Griess reagent.
 - Measure the absorbance at 540 nm to quantify nitrite, a stable product of NO.
- Cytokine Measurement (ELISA):
 - Collect the cell culture supernatant.
 - Use commercially available ELISA kits to quantify the concentrations of IL-6 and TNF-α according to the manufacturer's instructions.

In Vivo Anti-Obesity Study

- Animal Model: C57BL/6J mice fed a high-fat diet to induce obesity.[5]
- Treatment: Oral administration of **RJF02215** for a period of 2 weeks.[5]
- Measurements:
 - Monitor body weight and food intake regularly.
 - At the end of the study, sacrifice the animals and dissect visceral (e.g., epididymal) and subcutaneous fat pads and weigh them.
 - Analyze blood samples for glucose and lipid profiles.

In Vitro Glucose Utilization Assay

Cell Lines: 3T3-L1 pre-adipocytes and C2C12 myoblasts.



- Differentiation: Differentiate 3T3-L1 cells into mature adipocytes and C2C12 cells into myotubes using appropriate differentiation media.
- Assay:
 - Starve the differentiated cells in serum-free medium.
 - Treat the cells with various concentrations of RJF02215 in the presence or absence of insulin.
 - After incubation, measure the glucose concentration in the culture medium using a glucose oxidase-based assay.
 - Calculate the rate of glucose uptake by subtracting the final glucose concentration from the initial concentration.[12]
- Western Blot Analysis:
 - Lyse the treated cells and collect protein extracts.
 - Perform SDS-PAGE and transfer proteins to a PVDF membrane.
 - Probe the membrane with primary antibodies against phosphorylated AMPK (p-AMPK) and total AMPK.
 - Use appropriate secondary antibodies and a chemiluminescence detection system to visualize the protein bands.[12]

Conclusion

RJF02215 ([1]-Paradol) is a promising natural compound with a well-defined chemical structure and a multitude of beneficial biological activities. Its ability to modulate key signaling pathways involved in cancer, inflammation, and metabolic diseases makes it a compelling candidate for further preclinical and clinical investigation. The quantitative data and experimental protocols summarized in this guide provide a solid foundation for researchers and drug development professionals to explore the full therapeutic potential of this versatile molecule. Further research is warranted to elucidate the detailed molecular interactions and to optimize its delivery and efficacy for various clinical applications.



Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Neuroprotective Effect of 6-Paradol in Focal Cerebral Ischemia Involves the Attenuation of Neuroinflammatory Responses in Activated Microglia PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijrrjournal.com [ijrrjournal.com]
- 3. 6-Paradol Acts as a Potential Anti-obesity Vanilloid from Grains of Paradise PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 6-Paradol and 6-Shogaol, the Pungent Compounds of Ginger, Promote Glucose Utilization in Adipocytes and Myotubes, and 6-Paradol Reduces Blood Glucose in High-Fat Diet-Fed Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. [6]-Paradol suppresses proliferation and metastases of pancreatic cancer by decreasing EGFR and inactivating PI3K/AKT signaling PMC [pmc.ncbi.nlm.nih.gov]
- 10. openi.nlm.nih.gov [openi.nlm.nih.gov]
- 11. Protective effect of 6-paradol in acetic acid-induced ulcerative colitis in rats PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [RJF02215 chemical structure]. BenchChem, [2025].
 [Online PDF]. Available at: [https://www.benchchem.com/product/b15583789#rjf02215-chemical-structure]

Disclaimer & Data Validity:





The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com